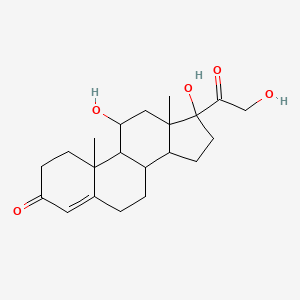

11,17,21-Trihydroxypregn-4-ene-3,20-dione

Description

Properties

IUPAC Name |

11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGXADMDTFJGBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73565-87-4 | |

| Record name | 73565-87-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Stereoisomeric Considerations of 11,17,21 Trihydroxypregn 4 Ene 3,20 Dione

Systematic and Common Academic Designations (e.g., Cortisol, Hydrocortisone)

The compound 11,17,21-Trihydroxypregn-4-ene-3,20-dione is most widely recognized by its common names, cortisol and hydrocortisone (B1673445). nih.govwikipedia.org Cortisol is the name for the endogenous hormone naturally produced in the adrenal cortex, while hydrocortisone is the designation used when it is supplied as a medication. nih.govdrugbank.com

Systematic nomenclature provides a more detailed and unambiguous description of the molecule's structure. According to the International Union of Pure and Applied Chemistry (IUPAC), a primary systematic name is (11β,17α,21-trihydroxypregn-4-ene-3,20-dione). nih.govwikipedia.org This name specifies the pregnane (B1235032) steroid backbone, the location of a double bond (pregn-4-ene), two ketone functional groups (-3,20-dione), and three hydroxyl groups (-11,17,21-trihydroxy), along with their stereochemistry (11β, 17α). Another systematic IUPAC name that can be found is (1R,3aS,3bS,9aR,9bS,11aS)-1,10-Dihydroxy-1-(hydroxyacetyl)-9a,11a-dimethyl-1,2,3,3a,3b,4,5,8,9,9a,9b,10,11,11a-tetradecahydro-7H-cyclopenta[a]phenanthen-7-one. wikipedia.org Historically, it has also been referred to as Kendall's Compound F or 17-hydroxycorticosterone. drugbank.comnih.gov

Compound Identification

| Identifier Type | Identifier | Source |

|---|---|---|

| Chemical Formula | C₂₁H₃₀O₅ | wikipedia.org |

| Molar Mass | 362.460 g/mol | wikipedia.org |

| IUPAC Name | (11β,17α,21-trihydroxypregn-4-ene-3,20-dione) | nih.govwikipedia.org |

| Common Name (Endogenous) | Cortisol | nih.govwikipedia.org |

| Common Name (Pharmaceutical) | Hydrocortisone | nih.govdrugbank.com |

| CAS Number | 50-23-7 | wikipedia.org |

Sterochemical Configurations and Isomeric Forms

The biological function of cortisol is intrinsically linked to its specific three-dimensional structure, which arises from multiple stereogenic centers. The steroid nucleus consists of four fused rings (A, B, C, and D). nih.gov The fusion of these rings can create a rigid, roughly planar structure. libretexts.org

The core structure is (11β,17α,21-trihydroxypregn-4-ene-3,20-dione), indicating precise stereochemistry at carbons 11 and 17. The "β" designation for the hydroxyl group at C-11 signifies that it projects above the plane of the steroid ring, while the "α" at C-17 indicates its projection below the plane. frontiersin.org

Several stereoisomers and related compounds exist, which differ in the configuration at one or more stereocenters or in their functional groups.

Cortisone (B1669442) : A closely related steroid and a metabolite of cortisol, cortisone differs by having a ketone group at the C-11 position instead of a hydroxyl group. wikipedia.org The conversion between cortisol and cortisone is a key metabolic pathway. wikipedia.org

Epihydrocortisone (11α-hydroxycortisone) : This is an epimer of hydrocortisone where the hydroxyl group at the C-11 position has the α-configuration (pointing below the plane) instead of the natural β-configuration. drugbank.com

Tetrahydrocortisol (B1682764) : This is a metabolite of cortisol where the A-ring has been reduced. wikipedia.orgnih.gov There are two main isomers, 5α-tetrahydrocortisol and 5β-tetrahydrocortisol, depending on the stereochemistry of the hydrogen atom added at C-5 during metabolism. wikipedia.org

Selected Isomers and Related Compounds

| Compound Name | Key Structural Difference from Cortisol | Classification | Source |

|---|---|---|---|

| Cortisone | Ketone at C-11 | Metabolite | wikipedia.org |

| Epihydrocortisone | 11α-hydroxyl group | Epimer | drugbank.com |

| 5α-Tetrahydrocortisol | Reduced A-ring (5α configuration) | Metabolite/Isomer | wikipedia.org |

| 5β-Tetrahydrocortisol | Reduced A-ring (5β configuration) | Metabolite/Isomer | wikipedia.org |

Epimerization and Conformational Dynamics Research

Epimerization is the process of converting one epimer into its diastereomeric counterpart, which involves a change in configuration at only one stereogenic center. researchgate.net While epimerization at C-11 can be achieved synthetically to produce epihydrocortisone, research on the dynamic nature of cortisol focuses more on its conformational flexibility.

Molecular dynamics simulations have been employed to study the conformational changes and flexibility of hydrocortisone. nih.govnih.govacs.org These studies show that the flexibility of the steroid is significantly affected by the substitution of the side chain at the C17 atom. nih.gov Research investigating the interaction of hydrocortisone with other molecules, such as cyclodextrins, reveals that the steroid's flexibility can be reduced upon forming an inclusion complex, suggesting the adoption of a more rigid structure. nih.govnih.govacs.org Further computational studies on the glucocorticoid receptor have explored the allosteric effects and conformational dynamics of the receptor's ligand-binding domain when cortisol is bound, indicating that the ligand induces specific conformational states in the receptor. frontiersin.org The vibrational modes of the cortisol molecule, including the stretching of the C=C and C=O bonds in the A-ring and the breathing mode of the C-ring, have been analyzed using Raman spectroscopy, providing further insight into its structural dynamics.

Biosynthetic Pathways and Endogenous Regulation of 11,17,21 Trihydroxypregn 4 Ene 3,20 Dione

Precursor Utilization in 11,17,21-Trihydroxypregn-4-ene-3,20-dione Synthesis

The production of this compound is a cascade of biochemical reactions that begins with a fundamental precursor and proceeds through several critical intermediates.

Cholesterol as a Fundamental Biosynthetic Precursor

The journey of steroidogenesis begins with cholesterol. nih.gov Steroidogenic cells, primarily located in the adrenal cortex for cortisol synthesis, can acquire cholesterol from several sources: de novo synthesis within the endoplasmic reticulum, mobilization from stored cholesterol esters in lipid droplets, and uptake of circulating lipoproteins like low-density lipoprotein (LDL) and high-density lipoprotein (HDL). nih.gov The high demand for cholesterol in these cells necessitates an efficient import from circulating lipoproteins. nih.gov

The initial and rate-determining step in the entire process is the conversion of cholesterol into pregnenolone (B344588). youtube.comyoutube.com This reaction occurs on the inner mitochondrial membrane and is catalyzed by the cytochrome P450 side-chain cleavage enzyme, also known as P450scc or CYP11A1. nih.govchemicalbook.comnih.gov This enzyme complex facilitates the removal of a six-carbon chain from cholesterol, transforming the 27-carbon cholesterol molecule into the 21-carbon pregnenolone, the universal precursor for all steroid hormones. nih.govchemicalbook.comyoutube.com

Intermediates in the Pregnane (B1235032) Steroidogenesis Pathway

Following its synthesis in the mitochondria, pregnenolone is shuttled to the smooth endoplasmic reticulum, where it enters one of two primary pathways for cortisol synthesis: the "delta-4" or "delta-5" pathway. chemicalbook.comgfmer.ch Both pathways converge on the production of 17α-hydroxyprogesterone, a key intermediate. youtube.com

The primary pathway involves the following sequential steps:

Pregnenolone to Progesterone (B1679170): Pregnenolone is converted to progesterone by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). chemicalbook.comyoutube.com

Progesterone to 17α-hydroxyprogesterone: Progesterone is then hydroxylated at the C17 position by 17α-hydroxylase (CYP17A1) to form 17α-hydroxyprogesterone. researchgate.netyoutube.com

17α-hydroxyprogesterone to 11-Deoxycortisol: In the smooth endoplasmic reticulum, 17α-hydroxyprogesterone is converted to 11-deoxycortisol through hydroxylation at the C21 position, a reaction catalyzed by 21-hydroxylase (CYP21A2). chemicalbook.comnumberanalytics.comnih.govwikipedia.org

11-Deoxycortisol to Cortisol: Finally, 11-deoxycortisol is transported back to the mitochondria, where it undergoes its last transformation. chemicalbook.comyoutube.com The enzyme 11β-hydroxylase (CYP11B1) adds a hydroxyl group at the C11 position, yielding the final active hormone, this compound (cortisol). researchgate.netchemicalbook.comyoutube.com

An alternative pathway can also form 17α-hydroxyprogesterone. In this route, pregnenolone is first converted to 17-hydroxypregnenolone by 17α-hydroxylase, which is then converted to 17α-hydroxyprogesterone by 3β-HSD. youtube.comnumberanalytics.com

| Intermediate Compound | Precursor | Catalyzing Enzyme | Cellular Location |

|---|---|---|---|

| Pregnenolone | Cholesterol | CYP11A1 (P450scc) | Mitochondria |

| Progesterone | Pregnenolone | 3β-HSD | Smooth Endoplasmic Reticulum |

| 17α-hydroxyprogesterone | Progesterone or 17-hydroxypregnenolone | CYP17A1 or 3β-HSD | Smooth Endoplasmic Reticulum |

| 11-Deoxycortisol | 17α-hydroxyprogesterone | CYP21A2 | Smooth Endoplasmic Reticulum |

| This compound (Cortisol) | 11-Deoxycortisol | CYP11B1 | Mitochondria |

Enzymatic Catalysis in this compound Formation

The synthesis of cortisol is critically dependent on the precise function of several enzymes, primarily from the cytochrome P450 superfamily and the hydroxysteroid dehydrogenase family.

Role of Cytochrome P450 Enzymes (e.g., Hydroxylases)

Cytochrome P450 enzymes are a class of monooxygenases that catalyze key hydroxylation reactions in steroidogenesis. wikipedia.org

CYP11A1 (P450scc): Located in the inner mitochondrial membrane, this enzyme initiates steroid synthesis by converting cholesterol to pregnenolone. nih.govnih.gov

CYP17A1 (17α-hydroxylase/17,20-lyase): This dual-function enzyme, encoded by the CYP17A1 gene, resides in the endoplasmic reticulum. viictr.orgnih.gov For cortisol synthesis, its 17α-hydroxylase activity is essential for converting progesterone to 17α-hydroxyprogesterone. nih.govmedscape.com This enzyme is a critical branch point, directing precursors towards either glucocorticoids, mineralocorticoids, or sex steroids. nih.gov

CYP21A2 (21-hydroxylase): This enzyme, encoded by the CYP21A2 gene, is located in the endoplasmic reticulum and is essential for the biosynthesis of both cortisol and aldosterone. wikipedia.orgmedlineplus.gov It specifically hydroxylates 17α-hydroxyprogesterone at the C21 position to form 11-deoxycortisol. nih.govwikipedia.org Deficiency in this enzyme is the most common cause of congenital adrenal hyperplasia. jcrpe.org

CYP11B1 (11β-hydroxylase): As the final enzyme in the cortisol synthesis pathway, CYP11B1 is found on the inner mitochondrial membrane. nih.govwikipedia.orgnih.gov It catalyzes the conversion of 11-deoxycortisol to cortisol. wikipedia.orgresearchgate.net While it shares 93% amino acid sequence identity with CYP11B2 (aldosterone synthase), its primary role is cortisol production. nih.govnih.govacs.org

| Enzyme | Gene | Location | Reaction Catalyzed |

|---|---|---|---|

| CYP11A1 (P450scc) | CYP11A1 | Mitochondria | Cholesterol → Pregnenolone |

| CYP17A1 (17α-hydroxylase) | CYP17A1 | Endoplasmic Reticulum | Progesterone → 17α-hydroxyprogesterone |

| CYP21A2 (21-hydroxylase) | CYP21A2 | Endoplasmic Reticulum | 17α-hydroxyprogesterone → 11-Deoxycortisol |

| CYP11B1 (11β-hydroxylase) | CYP11B1 | Mitochondria | 11-Deoxycortisol → Cortisol |

Function of Hydroxysteroid Dehydrogenases (HSDs)

HSDs are crucial enzymes that catalyze the interconversion of steroids, thereby regulating their activity both systemically and at the tissue level. oup.com

3β-hydroxysteroid dehydrogenase (3β-HSD): This enzyme is essential for the synthesis of all active steroid hormones. oup.com In the cortisol pathway, it converts pregnenolone to progesterone, an irreversible step that commits the precursor to further steroid synthesis. nih.govnumberanalytics.com There are multiple isoforms of 3β-HSD with tissue-specific expression. oup.com

11β-hydroxysteroid dehydrogenase (11β-HSD): This family of enzymes does not synthesize cortisol but rather modulates its local concentration by interconverting active cortisol and inactive cortisone (B1669442). researchgate.netnih.gov This function acts as a "molecular switch" controlling glucocorticoid receptor activation. nih.gov

11β-HSD type 1 (11β-HSD1): Predominantly functions as a reductase, using NADPH as a cofactor to convert cortisone back to active cortisol, thereby amplifying glucocorticoid action within tissues like the liver and adipose tissue. youtube.comresearchgate.net

11β-HSD type 2 (11β-HSD2): Acts exclusively as a dehydrogenase, using NAD+ to inactivate cortisol by converting it to cortisone. researchgate.net This is particularly important in mineralocorticoid-sensitive tissues like the kidney, where it prevents cortisol from overwhelming and activating the mineralocorticoid receptor. researchgate.net

Characterization of Enzyme Kinetics and Substrate Specificity

The efficiency and direction of the steroidogenic pathway are governed by the kinetic properties and substrate preferences of its constituent enzymes.

CYP11B1 (11β-hydroxylase): Steady-state kinetic analysis of CYP11B1 shows a Michaelis-Menten constant (Km) of 10.5 μM and a catalytic rate (kcat) of 90.6 min⁻¹ for its natural substrate, 11-deoxycortisol. researchgate.net

CYP21A2 (21-hydroxylase): Human P450 21A2 is a highly efficient enzyme. nih.gov For the substrate progesterone, it exhibits a catalytic efficiency (kcat/Km) of approximately 1.3 x 10⁷ M⁻¹s⁻¹. wikipedia.org Pre-steady-state kinetic analysis reveals a small kinetic burst with progesterone, but an almost linear product formation curve with 17α-hydroxyprogesterone, suggesting the latter may be a less efficiently processed substrate. nih.gov The rate-limiting step is believed to be the C-H bond breaking. wikipedia.org

CYP17A1 (17α-hydroxylase): This enzyme has dual hydroxylase and lyase activities. nih.gov In humans, it hydroxylates both pregnenolone and progesterone. nih.gov However, its subsequent 17,20-lyase activity, which leads to androgen synthesis, is much more efficient with 17α–hydroxypregnenolone than with 17α-hydroxyprogesterone, making the former the primary substrate for DHEA production. nih.gov

11β-HSD1: The kinetics of this enzyme show a higher affinity for cortisone than for cortisol. nih.gov The Km for cortisone is approximately 0.3 μM, while the Km for cortisol is 2.1 μM, favoring the reductase (cortisol-generating) activity in tissues where it is expressed. nih.gov

| Enzyme | Substrate | Kinetic Parameter | Value | Source |

|---|---|---|---|---|

| CYP11B1 | 11-Deoxycortisol | Km | 10.5 μM | researchgate.net |

| CYP11B1 | 11-Deoxycortisol | kcat | 90.6 min⁻¹ | researchgate.net |

| CYP21A2 | Progesterone | kcat/Km | ~1.3 x 10⁷ M⁻¹s⁻¹ | wikipedia.org |

| 11β-HSD1 | Cortisone | Km | 0.3 μM | nih.gov |

| 11β-HSD1 | Cortisol | Km | 2.1 μM | nih.gov |

Regulatory Mechanisms of this compound Biosynthesis

The synthesis of this compound, commonly known as cortisol, is a tightly controlled process, essential for maintaining physiological homeostasis. nih.gov This regulation occurs at multiple levels, from the central nervous system to the molecular machinery within the adrenal cortex, ensuring that cortisol levels are appropriately adjusted to meet the body's demands. The primary control is exerted by the hypothalamic-pituitary-adrenal (HPA) axis, which integrates central and peripheral signals to modulate steroidogenesis.

Feedback Control Loops in Endocrine Glands

The cornerstone of cortisol regulation is the negative feedback loop of the HPA axis. nih.gov This neuroendocrine system functions through a cascade of hormonal signals originating in the brain. The process begins in the paraventricular nucleus (PVN) of the hypothalamus, which secretes corticotropin-releasing hormone (CRH). nih.govmyadlm.org CRH travels through the hypothalamic-pituitary portal system to the anterior pituitary gland, where it stimulates specialized cells called corticotrophs to release adrenocorticotropic hormone (ACTH) into the general circulation. myadlm.orgnih.govmdpi.com

ACTH then acts on the zona fasciculata of the adrenal cortex, its primary target tissue, to stimulate the synthesis and secretion of cortisol. nih.govnih.gov As circulating cortisol levels rise, the hormone exerts negative feedback control at two key points: the anterior pituitary gland, where it inhibits ACTH secretion, and the hypothalamus, where it reduces CRH secretion. myadlm.orgnih.govfrontiersin.org This mechanism ensures that cortisol production is self-regulating, preventing excessive synthesis and maintaining levels within a normal physiological range. nih.gov

Transcriptional and Post-Translational Regulation of Biosynthetic Enzymes

The influence of ACTH on the adrenal cortex extends beyond immediate stimulation of cortisol release; it also governs the long-term steroidogenic capacity of the gland through the regulation of key biosynthetic enzymes. frontiersin.orgoup.com This regulation occurs at both the transcriptional (gene expression) and post-translational (protein modification) levels.

Transcriptional Regulation: The chronic or long-term response to ACTH involves an increase in the transcription of genes that code for the steroidogenic enzymes and other crucial proteins. frontiersin.orgoup.com When ACTH binds to its receptor (the melanocortin 2 receptor, or MC2R) on adrenal cells, it activates the cyclic AMP (cAMP)/protein kinase A (PKA) signaling pathway. frontiersin.org This cascade leads to the phosphorylation and activation of various transcription factors. frontiersin.orgoup.com Key transcription factors implicated in steroidogenic gene expression include Steroidogenic Factor 1 (SF-1), cAMP response element-binding protein (CREB), and Activator Protein 1 (AP-1). frontiersin.orgresearchgate.net These proteins bind to specific promoter regions on the DNA of target genes, such as those for CYP11A1 (P450scc), CYP17A1, and the Steroidogenic Acute Regulatory (StAR) protein, enhancing their rate of transcription. nih.govphysiology.org The StAR protein is critical for the initial, rate-limiting step of steroidogenesis: the transport of cholesterol into the mitochondria. oup.comphysiology.org

Post-Translational Regulation: While transcriptional control adjusts the cell's synthetic potential over hours or days, post-translational modifications provide a mechanism for rapid, minute-to-minute regulation of enzyme activity. A primary form of this regulation is the reversible phosphorylation and dephosphorylation of proteins. oncohemakey.com The PKA pathway, activated by ACTH, can directly phosphorylate existing steroidogenic enzymes and regulatory proteins, altering their conformation and switching them to a more active state. oncohemakey.com This allows for a swift increase in cortisol output without waiting for new enzyme synthesis. Recent research has also identified other regulatory proteins, such as the small VCP-interacting protein (SVIP), which is an endogenous inhibitor of the endoplasmic reticulum-associated degradation (ERAD) pathway. nih.govresearchgate.net SVIP has been shown to be a novel regulator of cortisol biosynthesis, where its expression levels can influence the stability and expression of key steroidogenic proteins, thereby modulating hormone production. nih.govresearchgate.net

The interplay between transcriptional and post-translational control allows the adrenal gland to respond effectively to both acute demands and chronic changes in physiological state.

Environmental and Physiological Influences on Biosynthetic Flux

The rate of cortisol biosynthesis, or biosynthetic flux, is not static but is dynamically influenced by a wide array of internal and external factors. These influences are integrated by the central nervous system and translated into regulatory signals via the HPA axis.

Circadian Rhythm: One of the most significant physiological influences is the body's endogenous circadian rhythm, orchestrated by the suprachiasmatic nucleus (SCN) of the hypothalamus. mdpi.com The HPA axis follows this 24-hour cycle, resulting in a predictable pattern of cortisol secretion. nih.gov Levels are typically highest shortly after waking in the morning, which helps to mobilize energy stores and promote alertness, and gradually decline throughout the day to reach their lowest point, or nadir, during the night. frontiersin.orgnih.gov

Stress: Cortisol is widely known as the body's primary stress hormone. Both physical and psychological stressors are potent activators of the HPA axis. nih.govmdpi.com When the brain perceives a threat, the hypothalamus increases CRH release, triggering the ACTH-cortisol cascade. nih.gov The resulting surge in cortisol has widespread effects aimed at helping the body cope with the stressor, such as increasing blood glucose availability for energy. nih.govyoutube.com Chronic stress can lead to dysregulation of the HPA axis and altered cortisol patterns, which are linked to various health issues. mdpi.comaah.org

Other Physiological and Environmental Factors: A variety of other stimuli can modulate cortisol production.

Physical Activity and Low Blood Glucose: Exercise and hypoglycemia (low blood glucose) are physiological stressors that stimulate CRH and subsequent ACTH and cortisol release to increase glucose availability. myadlm.orgyoutube.com

Immune System: The immune system and the HPA axis are bidirectionally linked. Proinflammatory cytokines, such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-alpha), which are released during an immune response, can stimulate the HPA axis to increase cortisol production. myadlm.org

Genetic Factors: Research in twins has indicated that genetic factors contribute significantly to individual differences in cortisol levels, particularly in response to novel or stressful environments. nih.gov This suggests a hereditary component to HPA axis reactivity, influencing how an individual's biosynthetic flux responds to specific environmental challenges. nih.gov

These diverse influences ensure that the production of this compound is continuously adapted to the body's internal state and external circumstances.

Metabolic Transformations and Catabolism of 11,17,21 Trihydroxypregn 4 Ene 3,20 Dione

Phase I Metabolic Reactions of 11,17,21-Trihydroxypregn-4-ene-3,20-dione

Phase I metabolism of cortisol involves both reductive and oxidative reactions that alter its structure and biological activity. These reactions are the initial steps in the catabolic cascade.

A primary route of cortisol catabolism is through the reduction of its A-ring. This process is irreversible and is catalyzed by A-ring reductases, specifically 5α-reductase and 5β-reductase, which are primarily located in the liver. nih.govnih.govnih.gov These enzymes reduce the double bond between carbons 4 and 5 of the pregn-4-ene structure.

The action of 5β-reductase on cortisol yields dihydrocortisol, which is then further reduced to produce 5β-tetrahydrocortisol, more commonly known as tetrahydrocortisol (B1682764) (THF). rupahealth.com Concurrently, the enzyme 5α-reductase converts cortisol into allo-dihydrocortisol, which is subsequently reduced to 5α-tetrahydrocortisol (allo-THF). rupahealth.com These tetrahydro-metabolites, along with tetrahydrocortisone (B135524), represent the most significant portion of cortisol metabolites excreted in the urine. oup.com Studies have shown that women tend to excrete disproportionately less A-ring-reduced metabolites of cortisol compared to men, suggesting a sexual dimorphism in the activity of A-ring reductases. nih.gov

Table 1: Key Enzymes and Products in Reductive Metabolism of Cortisol

| Enzyme | Substrate | Key Metabolite(s) |

| 5β-reductase | Cortisol | Tetrahydrocortisol (THF) |

| 5α-reductase | Cortisol | allo-Tetrahydrocortisol (allo-THF) |

| 3α-hydroxysteroid dehydrogenase | Dihydrocortisol, allo-Dihydrocortisol | Tetrahydrocortisol, allo-Tetrahydrocortisol |

Oxidative Metabolism and Metabolite Identification

Oxidative metabolism of cortisol is a critical control point for regulating its local activity in various tissues. The most significant oxidative reaction is the reversible conversion of active cortisol to inactive cortisone (B1669442). wikipedia.org This reaction is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD). wikipedia.orgresearchgate.net

There are two main isoforms of this enzyme. 11β-HSD type 2 (11β-HSD2) acts almost exclusively as a dehydrogenase, inactivating cortisol to cortisone, thereby protecting mineralocorticoid receptors in tissues like the kidney from being activated by cortisol. researchgate.netresearchgate.net Conversely, 11β-HSD type 1 (11β-HSD1) predominantly functions as a reductase, regenerating active cortisol from cortisone, particularly in the liver and adipose tissue. researchgate.netresearchgate.net

In addition to this primary oxidative pathway, other oxidative reactions can occur. For instance, studies have identified further metabolism of tetrahydrocortisone (THE), the A-ring reduced metabolite of cortisone, back to tetrahydrocortisol (THF), indicating that some interconversion between the cortisol and cortisone metabolite pools can occur. oup.com Chronic exposure to high levels of cortisol can also induce oxidative stress by increasing the production of reactive oxygen species (ROS), which can lead to lipid peroxidation. nih.gov

Phase II Conjugation Reactions of this compound

Following Phase I reactions, cortisol and its metabolites undergo Phase II conjugation. These reactions attach small, polar molecules to the steroid, a process which generally terminates biological activity and significantly increases water solubility, facilitating urinary excretion. uomus.edu.iqdrughunter.com

Glucuronidation is the principal Phase II pathway for cortisol metabolites. nih.gov In this process, glucuronic acid is attached to the hydroxyl groups of the steroid metabolites. This reaction is catalyzed by enzymes of the UDP-glucuronosyltransferase (UGT) superfamily. drughunter.comresearchgate.net Over 90% of cortisol metabolites found in urine are conjugated with glucuronide. nih.gov

The major metabolites that undergo glucuronidation include tetrahydrocortisol (THF), allo-tetrahydrocortisol (allo-THF), and tetrahydrocortisone (THE). nih.gov The resulting glucuronide conjugates are highly water-soluble and are readily eliminated from the body via the kidneys. uomus.edu.iq Quantitative analysis of urinary metabolites has confirmed that the glucuronides of dihydrocortisol, dihydrocortisone, tetrahydrocortisol, allo-tetrahydrocortisol, and tetrahydrocortisone are the most abundant forms. nih.gov

Sulfation represents another, albeit less extensive, Phase II conjugation pathway for cortisol. oup.com This reaction involves the transfer of a sulfonate group (SO3-) to the steroid, typically at the C-21 position, to form cortisol 21-sulfate. medchemexpress.comnih.gov This process is catalyzed by sulfotransferase (SULT) enzymes. pharmgkb.org While a variety of steroids can undergo sulfation, this pathway is less predominant for cortisol compared to glucuronidation. frontiersin.org Studies in rats have indicated that the activity of cortisol sulfotransferase in the liver is influenced by hormones, showing higher activity in females. nih.gov Although sulfation of cortisol itself does not occur to a large extent in humans, cortisol sulfate (B86663) is recognized as a metabolite. oup.comglpbio.com

Characterization of Tissue-Specific Enzyme Systems in this compound Metabolism

The metabolism of cortisol is not uniform throughout the body; instead, it is characterized by the tissue-specific expression and activity of key metabolic enzymes. This localized control allows for the precise regulation of active cortisol concentrations at the cellular level. researchgate.netnih.gov

The liver is the primary site for the bulk of cortisol metabolism, containing high concentrations of both Phase I (A-ring reductases, 11β-HSD1) and Phase II (UGTs) enzymes. nih.govnih.gov The kidney plays a crucial role in inactivating cortisol through the high expression of 11β-HSD2, which prevents cortisol from illicitly activating mineralocorticoid receptors. researchgate.netresearchgate.net

Adipose tissue is another critical site for cortisol metabolism. It expresses 11β-HSD1, which converts inactive cortisone to active cortisol. nih.govoup.com This local regeneration of cortisol within fat tissue has been implicated in the pathophysiology of metabolic conditions. nih.govresearchgate.net The central nervous system also exhibits activity of 11β-HSD isozymes, allowing for local modulation of glucocorticoid signaling within the brain. researchgate.netnih.gov

Table 2: Tissue-Specific Expression of Key Cortisol Metabolizing Enzymes

| Enzyme | Primary Tissue(s) | Primary Metabolic Function | Reference(s) |

| 5α-reductase & 5β-reductase | Liver | Irreversible inactivation of cortisol via A-ring reduction. | nih.govnih.gov |

| 11β-HSD1 | Liver, Adipose Tissue, Central Nervous System, Lung, Gonads | Regeneration of active cortisol from inactive cortisone. | researchgate.netresearchgate.netresearchgate.net |

| 11β-HSD2 | Kidney, Colon, Salivary Glands, Placenta | Inactivation of cortisol to cortisone. | researchgate.netresearchgate.netresearchgate.net |

| UDP-glucuronosyltransferases (UGTs) | Liver | Conjugation of cortisol metabolites for excretion. | researchgate.net |

| Sulfotransferases (SULTs) | Liver, Adrenal Glands | Conjugation of cortisol to form cortisol sulfate. | nih.govfrontiersin.org |

| Cytochrome P450 3A4 (CYP3A4) | Liver | Irreversible metabolism of cortisol. | nih.gov |

Microbial Biotransformation of this compound and Related Steroids

Microbial biotransformation offers a highly specific and efficient alternative to chemical synthesis for modifying complex molecules like steroids. researchgate.net Microorganisms produce a vast array of enzymes that can catalyze regio- and stereospecific reactions under mild conditions. researchgate.net Key transformations of this compound include dehydrogenation, hydroxylation, and reduction, leading to a variety of metabolites.

The selection of the microorganism is critical as it determines the nature of the resulting biotransformation. Bacteria from the genera Arthrobacter, Nocardioides, Rhodococcus, and Streptomyces, as well as various fungi like Curvularia, and Fusarium, are frequently employed for steroid conversions. nih.govnih.govmdpi.comresearchfloor.org The fermentation conditions, including media composition, pH, temperature, and aeration, are optimized to maximize the yield of the desired product and to ensure the viability and catalytic activity of the microbial cells.

For instance, the conversion of hydrocortisone (B1673445) to prednisolone (B192156) is efficiently carried out by Arthrobacter simplex. nih.govresearchgate.net In one study, coupling Arthrobacter simplex with Streptomyces roseochromogenes was explored to produce 16α-hydroxyprednisolone. nih.gov The optimal conditions for this coupled fermentation were found to be a pH of 6.0 and a temperature of 26°C. nih.gov The growth media for such fermentations are often complex, containing sources of carbon (like glucose), nitrogen (like yeast extract and ammonium (B1175870) sulfate), and other essential nutrients. nih.govmdpi.com For example, S. roseochromogenes has been shown to effectively hydroxylate hydrocortisone when grown in media such as Glucose Yeast Extract Malt (GEM III N) or Glucose Yeast Extract Ammonium Sulfate (GYA). mdpi.com

Immobilization of microbial cells is another technique used to enhance the stability and reusability of the biocatalyst. Curvularia lunata spores, for example, have been immobilized in photo-cross-linkable resin gels for the 11β-hydroxylation of Reichstein's Substance S to produce hydrocortisone. nih.gov This method allows for repeated use of the biocatalyst over an extended period. nih.gov

Table 1: Examples of Microorganisms and Fermentation Conditions for the Biotransformation of this compound

| Microorganism | Substrate | Key Transformation | Fermentation Conditions | Reference |

|---|---|---|---|---|

| Arthrobacter simplex ATCC31652 | Hydrocortisone | 1,2-Dehydrogenation | Medium: GYA or GEM III N, pH: 6.0-7.0, Temperature: 26-30°C | nih.gov |

| Streptomyces roseochromogenes ATCC13400 | Hydrocortisone | 16α-Hydroxylation | Medium: GEM III N, pH: 6.0, Temperature: 26°C | nih.govnih.gov |

| Curvularia lunata | Reichstein's Substance S | 11β-Hydroxylation | Immobilized in photo-cross-linkable resin gels, Potato Dextrose Broth with inducer | nih.gov |

| Fusarium solani PTCC 5284 | Hydrocortisone | 20-Carbonyl Reduction | Not specified in detail | researchgate.net |

| Rhodococcus coprophilus DSM 43347 | Hydrocortisone | Δ1-Dehydrogenation | Not specified in detail | researchfloor.org |

The biotransformation of this compound by different microorganisms leads to a range of metabolites. The primary and most well-documented transformation is the 1,2-dehydrogenation by microorganisms like Arthrobacter simplex and Rhodococcus coprophilus to yield prednisolone. nih.govresearchfloor.org

Further hydroxylation can also occur. Streptomyces roseochromogenes is known to introduce a hydroxyl group at the 16α position, converting hydrocortisone to 16α-hydroxyhydrocortisone. nih.gov When prednisolone is the substrate, the same microorganism can produce 16α-hydroxyprednisolone. nih.gov By-products are also common in these fermentations. For instance, during the hydroxylation of hydrocortisone by S. roseochromogenes, a C-20 hydroxy derivative and a C-21 N-acetamide derivative have been identified as novel by-products. nih.gov Some microorganisms, like Fusarium solani, can reduce the 20-keto group of hydrocortisone. researchgate.net In some cases, a combination of reactions can occur. For example, Rhodococcus species have been shown to produce both prednisone (B1679067) (from cortisone) and 20β-hydroxy-prednisone, indicating both dehydrogenation and reduction activities. nih.gov

Table 2: Major Microbial Metabolites of this compound

| Metabolite Name | Parent Compound | Producing Microorganism(s) | Type of Transformation | Reference |

|---|---|---|---|---|

| Prednisolone | Hydrocortisone | Arthrobacter simplex, Rhodococcus coprophilus | 1,2-Dehydrogenation | nih.govresearchfloor.org |

| 16α-Hydroxyhydrocortisone | Hydrocortisone | Streptomyces roseochromogenes | 16α-Hydroxylation | nih.gov |

| 16α-Hydroxyprednisolone | Hydrocortisone (via coupled reaction) or Prednisolone | Arthrobacter simplex & Streptomyces roseochromogenes | 1,2-Dehydrogenation and 16α-Hydroxylation | nih.gov |

| 20-Hydroxyhydrocortisone | Hydrocortisone | Streptomyces roseochromogenes | 20-Keto Reduction (by-product) | nih.gov |

| 20β-Hydroxy-prednisone | Cortisone | Rhodococcus baikonurensis, Rhodococcus erythropolis | Δ1-Dehydrogenation and C20-Keto Reduction | nih.gov |

| C-20 hydroxy derivative | Hydrocortisone | Streptomyces roseochromogenes | Hydroxylation | nih.gov |

| C-21 N-acetamide derivative | Hydrocortisone | Streptomyces roseochromogenes | Acetamidation | nih.gov |

The diverse metabolic transformations of this compound are catalyzed by specific microbial enzymes. Two of the most significant enzymatic reactions are dehydrogenation and hydroxylation.

The introduction of a double bond between carbons 1 and 2 in the A ring of the steroid nucleus is a crucial modification that often enhances the anti-inflammatory activity of corticosteroids. nih.gov This reaction is catalyzed by the enzyme 3-ketosteroid-Δ1-dehydrogenase (KSD). nih.gov This enzyme is found in various bacteria, including Arthrobacter simplex, Nocardioides simplex, and Rhodococcus species. nih.govresearchfloor.org The presence of a 3-oxo-4-ene structure in hydrocortisone makes it a suitable substrate for KSD. nih.gov

Hydroxylation reactions, which introduce a hydroxyl group at a specific position on the steroid skeleton, are primarily catalyzed by cytochrome P450 monooxygenases (CYPs). nih.gov These enzymes are particularly prevalent in fungi and Streptomyces species. nih.gov For example, the 11β-hydroxylation of Reichstein's Substance S to form hydrocortisone by Curvularia lunata is a classic example of an industrially significant microbial hydroxylation, catalyzed by a CYP system. nih.govmdpi.com Similarly, the 16α-hydroxylation of hydrocortisone by Streptomyces roseochromogenes is mediated by a cytochrome P-450 multi-enzyme complex. nih.govnih.gov These complex enzyme systems typically require redox partners to transfer electrons from a cofactor like NAD(P)H to the P450 enzyme, enabling the activation of molecular oxygen for the hydroxylation reaction. nih.gov The versatility of microbial CYPs allows for hydroxylation at various positions on the steroid core, leading to a wide array of derivatives. nih.gov

Synthetic Chemistry and Derivatization Strategies for 11,17,21 Trihydroxypregn 4 Ene 3,20 Dione

Total Chemical Synthesis Approaches to the Pregnane (B1235032) Core Structure

The total synthesis of complex molecules like 11,17,21-Trihydroxypregn-4-ene-3,20-dione, which possesses a pregnane core, is a significant challenge in organic chemistry. wikipedia.orgnih.gov The pregnane skeleton is a C21 steroid structure characterized by a four-ring system known as a cyclopentanoperhydrophenanthrene nucleus. wikipedia.orglookchem.com The development of methods to construct this core and introduce specific functionalities has been a major focus of synthetic research. nih.gov

Stereoselective Synthesis of the Steroid Nucleus

The construction of the steroid nucleus with precise control over its multiple stereocenters is a critical aspect of total synthesis. Early landmark syntheses, such as that of progesterone (B1679170) by W. S. Johnson, utilized polyolefin cascade cyclizations to form the steroidal framework. msu.edu More recent strategies continue to build on these foundations, employing novel methodologies.

For instance, an efficient total synthesis of (+)-5α-dihydropregnenolone, a pregnane-type steroid, was achieved through an acetylene-cation cyclization of a 1-(pent-3-ynyl)perhydro-2-phenanthrol intermediate. rsc.org This key step establishes the D-ring and the correct stereochemistry of the pregnane core. Another example is the total synthesis of the marine-derived pregnene (+)-03219A, which involved a series of transformations starting from epichlorohydrin. nih.gov This synthesis featured key rearrangement processes to formally invert the quaternary center at C-13 and establish the C-10 quaternary center, demonstrating sophisticated control over stereochemistry. nih.gov

Furthermore, stereoselective additions to steroid precursors can be used to introduce substituents with high stereocontrol. A series of methyl-substituted steroid analogs were synthesized via a highly stereoselective 1,6-conjugate addition, where the use of a copper bromide catalyst with trimethylaluminium on steroid dienone precursors yielded specific alpha-epimers as the major products. nih.gov

Functional Group Introduction at C-11, C-17, and C-21

Once the core pregnane structure is established, the introduction of hydroxyl groups at positions C-11, C-17, and C-21 is necessary to produce this compound.

Biosynthetic Pathways: In nature, these hydroxylations are carried out by specific enzymes. Progesterone can be converted to 17-alpha-hydroxyprogesterone by the enzyme 17-alpha-hydroxylase. youtube.com Subsequently, 21-alpha-hydroxylase can introduce a hydroxyl group at the C-21 position to form 11-deoxycortisol. youtube.com The final step is the hydroxylation at the C-11 position, catalyzed by 11-beta-hydroxylase, to yield cortisol (hydrocortisone). youtube.com These enzymatic transformations are highly regio- and stereoselective.

Chemical Synthesis: Chemical synthesis provides an alternative route. One method starts with dextropregnenolone. chemicalbook.com The synthesis involves multiple steps, including the formation and opening of an epoxide ring to introduce the 17-hydroxyl group. chemicalbook.com The C-21 hydroxyl group can be introduced by reacting a bromoketone intermediate with potassium acetate (B1210297), followed by hydrolysis. chemicalbook.com The introduction of the 11-hydroxyl group is often achieved through microbiological oxidation, a process that bridges chemical and biological methods. chemicalbook.com For example, 17-hydroxy-11-deoxycorticosterone can be microbiologically oxidized at the C-11 position to form hydrocortisone (B1673445). chemicalbook.com A patent describes a method starting from 17-hydroxy-4,9-diene-pregna-3,20-diketone, which is modified at the C-21 and C-9,11 positions to obtain hydrocortisone and its derivatives. google.com

Semisynthetic Routes from Natural Steroid Precursors

Given the complexity of total synthesis, semisynthesis from readily available natural steroid precursors, such as diosgenin, is the primary industrial method for producing corticosteroids. nih.gov These routes leverage the existing steroid framework and employ a combination of chemical and biotechnological methods for functional group modifications.

Microbial Dehydrogenation for Introduction of Δ¹-Double Bonds (e.g., from Hydrocortisone)

A key modification of this compound is its conversion to prednisolone (B192156), which has a higher anti-inflammatory activity. nih.gov This transformation involves the introduction of a double bond between C-1 and C-2 (Δ¹-dehydrogenation). This is most efficiently achieved through microbial biotransformation, which is often preferred over multi-step chemical syntheses. nih.govnih.gov

Various microorganisms have been shown to catalyze this reaction. Strains of the genus Rhodococcus, such as R. ruber, R. globerulus, and R. coprophilus, are capable of converting hydrocortisone to prednisolone with varying yields. nih.govnih.gov For example, R. coprophilus can achieve a 97% yield of prednisolone from hydrocortisone after 24 hours. nih.gov Arthrobacter simplex is another bacterium used for this purpose, efficiently catalyzing the dehydrogenation of hydrocortisone to prednisolone. mdpi.com These biotransformations can sometimes lead to side products, such as the reduction of the C-20 carbonyl group. nih.govnih.gov

| Microorganism | Substrate | Product | Yield | Reaction Time | Reference |

|---|---|---|---|---|---|

| Rhodococcus coprophilus | Hydrocortisone | Prednisolone | 97% | 24 hours | nih.gov |

| Rhodococcus globerulus | Hydrocortisone | Prednisolone | 76% | 72 hours | nih.gov |

| Rhodococcus ruber | Hydrocortisone | Prednisolone | 56% | 72 hours | nih.gov |

| Arthrobacter simplex | Hydrocortisone | Prednisolone | High conversion | 24 hours | mdpi.com |

Directed Chemical Modification of Steroid Analogues (e.g., Acetylation)

Directed chemical modifications, such as esterification of the hydroxyl groups, are commonly performed to alter the properties of corticosteroids. Acetylation, for instance, can modify the lipophilicity and duration of action of the drug.

The synthesis of hydrocortisone-21-acetate is a common example. A described method involves reacting hydrocortisone with a suitable acetylating agent. google.com For instance, hydrocortisone-21-acetate can be prepared and subsequently hydrolyzed using sodium hydroxide (B78521) in methanol (B129727) to yield the parent hydrocortisone. google.com The C-21 hydroxyl group is often selectively esterified due to its primary nature, which makes it more reactive than the tertiary C-17 hydroxyl and the secondary C-11 hydroxyl groups. Modifications of the 21-hydroxy group by esterification with carboxylic acids have been shown to increase clinical utility. lookchem.com

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is an active area of research aimed at developing compounds with improved therapeutic profiles.

18-Hydroxylated Derivatives: A convenient synthesis for 18-hydroxylated cortisol has been developed. nih.gov This involves the application of a hypoiodite (B1233010) reaction to cortisol acetonide to form an 18-iodo derivative. This intermediate is then converted through several steps, including a silver ion-assisted solvolysis and removal of a protective group, to yield 11β,17α,18,21-tetrahydroxypregn-4-ene-3,20-dione. nih.gov

17α- and 21-Ester and Carbamate (B1207046) Derivatives: Novel 17α- and/or 21-ester or carbamate derivatives of hydrocortisone have been synthesized and evaluated for their biological activity. nih.gov For example, a 17α-butyryloxy-21-(alkyl)carbamoyloxy derivative was synthesized to target specific receptors. nih.gov

16α-Hydroxy Derivatives: The biotransformation of hydrocortisone can also be used to produce hydroxylated analogues. For example, 16α-hydroxyprednisolone can be synthesized by coupling the whole cells of two different microorganisms, Arthrobacter simplex and Streptomyces roseochromogenes. mdpi.com In this process, A. simplex first dehydrogenates hydrocortisone to prednisolone, which is then hydroxylated at the 16α-position by S. roseochromogenes. mdpi.com

Other Derivatives: A wide range of other derivatives have been synthesized. These include conjugates of steroidal antedrugs with nonsteroidal anti-inflammatory drugs (NSAIDs) through esterification of the 21-hydroxyl group. nih.gov Additionally, novel 16α,17α-d-isoxazoline derivatives have been synthesized via 1,3-dipolar cycloaddition of fulminic acid to corresponding 16,17-unsaturated steroids. nih.gov

Esterification at C-21 (e.g., 21-Acetate, 21-(3,3-Dimethylbutyrate))

Esterification of the primary hydroxyl group at the C-21 position is a common strategy to modify the physicochemical properties of cortisol, such as its solubility and duration of action.

Cortisol 21-Acetate:

The synthesis of cortisol 21-acetate is a well-established process. One common method involves the reaction of cortisol with acetic anhydride (B1165640) in a suitable solvent, such as pyridine (B92270). google.com Another approach utilizes the reaction of a 21-iodo derivative of cortisol with potassium acetate. For instance, 21-iodo-11β,17α-dihydroxy-pregn-4-ene-3,20-dione can be reacted with potassium acetate in dimethylformamide (DMF) with the presence of glacial acetic acid, followed by heating to drive the reaction to completion. google.com The product, hydrocortisone acetate, can then be isolated by filtration and purified. google.com

Cortisol 21-(3,3-Dimethylbutyrate):

The synthesis of cortisol 21-(3,3-dimethylbutyrate), also known as hydrocortisone 21-pivalate, follows general esterification principles. While specific literature on its synthesis is less common, it can be prepared by reacting cortisol with pivaloyl chloride in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. Another approach involves the use of 3,3-dimethylbutyric anhydride. The bulky 3,3-dimethylbutyrate group can influence the compound's lipophilicity and rate of hydrolysis, thereby affecting its pharmacokinetic profile. Tixocortol pivalate, a related compound, is a 21-thioester derivative of hydrocortisone and is used as a marker for corticosteroid allergy. cdnsciencepub.comnih.gov

The following table summarizes the synthesis of these C-21 esters:

| Derivative | Starting Material | Reagents | Key Reaction Conditions |

| Cortisol 21-Acetate | Cortisol | Acetic anhydride, pyridine | Standard esterification |

| 21-iodo-11β,17α-dihydroxypregn-4-ene-3,20-dione | Potassium acetate, DMF, glacial acetic acid | Reflux reaction | |

| Cortisol 21-(3,3-Dimethylbutyrate) | Cortisol | Pivaloyl chloride, pyridine | General esterification |

Structural Modifications for Altered Biological Activity

Beyond simple esterification, more profound structural modifications to the cortisol backbone have been explored to enhance its therapeutic properties and alter its biological activity. These modifications often target increased potency, selectivity for the glucocorticoid receptor (GR), and an improved side-effect profile.

Fluorination:

The introduction of fluorine atoms at specific positions of the steroid nucleus has been a particularly successful strategy. For example, 9α-fluorination of hydrocortisone significantly increases its glucocorticoid and mineralocorticoid activity. acs.orgsemanticscholar.org This is attributed to the high electronegativity of fluorine, which can alter the electronic environment of the steroid and enhance its binding affinity to the glucocorticoid receptor. researchgate.net Fluorinated corticosteroids are widely used as topical treatments for inflammatory skin conditions and as inhalants for asthma. researchgate.netuaeu.ac.ae

Methylation:

The addition of methyl groups can also profoundly impact biological activity. For instance, the synthesis of 17α-methylcorticosterone, a homologue of corticosterone (B1669441) and an analogue of cortisol, has been described. cdnsciencepub.com Methylation at various positions can influence the conformation of the steroid, its metabolic stability, and its interaction with the receptor. researchgate.net Research into 4-alkyl derivatives of hydrocortisone and 9α-fluorohydrocortisone has also been conducted to explore the effects of alkylation on biological activity. acs.org

Other Modifications:

The synthesis of novel 17α- and/or 21-ester or carbamate derivatives of hydrocortisone has been investigated to target both androgen and glucocorticoid receptors, with potential applications in prostate cancer therapy. nih.gov These modifications aim to create compounds with dual activity or enhanced selectivity for specific receptor subtypes. The introduction of a double bond at the C1-C2 position, as seen in prednisolone, is another key modification that increases glucocorticoid activity compared to hydrocortisone. nih.gov

The table below highlights some key structural modifications and their impact on biological activity:

| Modification | Position(s) | Effect on Biological Activity |

| Fluorination | 9α | Significantly increases glucocorticoid and mineralocorticoid activity |

| Methylation | 17α | Can alter receptor binding and metabolic stability |

| Alkylation | 4 | Investigated for effects on biological activity |

| Esterification/Carbamoylation | 17α and/or 21 | Can modulate receptor affinity and selectivity |

| Dehydrogenation | C1-C2 | Increases glucocorticoid activity |

Synthesis of Labeled Analogues for Tracer Studies

Isotopically labeled analogues of cortisol are invaluable tools for a wide range of research applications, including metabolic studies, receptor binding assays, and immunoassays. The introduction of isotopes such as deuterium (B1214612) (²H), tritium (B154650) (³H), and carbon-14 (B1195169) (¹⁴C) allows for the sensitive and specific tracking of the molecule in biological systems.

Deuterium Labeling:

The synthesis of deuterium-labeled cortisol has been achieved through various methods. These labeled compounds are particularly useful in metabolic studies using mass spectrometry, as the deuterium atoms provide a distinct mass signature.

Tritium Labeling:

Tritiated cortisol ([³H]hydrocortisone) is frequently used in receptor binding assays due to the high sensitivity of detection of the β-particles emitted by tritium. nih.gov These assays are crucial for determining the affinity of new drug candidates for the glucocorticoid receptor. For example, competitive binding assays using [³H]hydrocortisone can elucidate the relative binding affinities of various unlabeled steroids. nih.govnih.gov The synthesis of tritium-labeled cortisol metabolites has also been described for use in metabolic research. nih.gov

Carbon-14 Labeling:

Carbon-14 labeled hydrocortisone ([¹⁴C]hydrocortisone) is extensively used in drug metabolism and pharmacokinetic studies. nih.gov The long half-life of ¹⁴C makes it suitable for tracking the fate of the drug over extended periods. Studies using [¹⁴C]hydrocortisone have provided valuable insights into its absorption, distribution, metabolism, and excretion. youtube.com The synthesis of ¹⁴C-labeled compounds can be complex, often involving multi-step chemical syntheses or biosynthetic approaches. youtube.com

The following table summarizes the applications of different labeled cortisol analogues:

| Isotope Label | Labeled Compound | Primary Application in Tracer Studies |

| Deuterium (²H) | Deuterated Cortisol | Metabolic studies using mass spectrometry |

| Tritium (³H) | [³H]Hydrocortisone | Receptor binding assays, metabolic studies |

| Carbon-14 (¹⁴C) | [¹⁴C]Hydrocortisone | Drug metabolism, pharmacokinetic studies (absorption, distribution, excretion) |

Table of Compound Names

| Chemical Name | Common Name(s) |

| This compound | Cortisol, Hydrocortisone |

| This compound 21-acetate | Cortisol acetate, Hydrocortisone acetate |

| This compound 21-(3,3-dimethylbutyrate) | Cortisol 21-pivalate, Hydrocortisone 21-pivalate |

| 21-Thio-11,17-dihydroxypregn-4-ene-3,20-dione 21-pivalate | Tixocortol pivalate |

| 9-Fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione | 9α-Fluorohydrocortisone |

| 17-Methyl-11,21-dihydroxypregn-4-ene-3,20-dione | 17α-Methylcorticosterone |

| 11,17,21-Trihydroxypregna-1,4-diene-3,20-dione | Prednisolone |

Molecular and Cellular Mechanisms of Action of 11,17,21 Trihydroxypregn 4 Ene 3,20 Dione

Steroid Receptor Binding and Activation Research

The activation of the glucocorticoid receptor by 11,17,21-Trihydroxypregn-4-ene-3,20-dione is a multi-step process that begins with the passive diffusion of the hormone across the cell membrane. nih.gov In its unliganded state, the GR resides predominantly in the cytoplasm, as part of a large multi-protein complex that keeps it in an inactive conformation. nih.govnih.gov

The physiological and pharmacological actions of this compound are initiated by its high-affinity binding to the intracellular Glucocorticoid Receptor (GR). nih.gov In humans, the primary endogenous glucocorticoid is cortisol, which binds to GR to regulate a vast number of physiological processes. nih.govoup.com The affinity of GR for its ligand is a critical determinant of the cellular response. While GR binds cortisol with high affinity (dissociation constant, Kd ≈ 2-5 nM), the mineralocorticoid receptor (MR) actually displays an even higher affinity for cortisol (Kd ≈ 0.1-0.5 nM). pnas.org

The bioavailability of cortisol to bind to these receptors is tightly regulated. In circulation, the majority of cortisol is bound to corticosteroid-binding globulin (CBG), with only the free fraction able to diffuse into cells. nih.gov Within the cell, the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) can inactivate cortisol by converting it to cortisone (B1669442), which has a low affinity for GR. nih.govmdpi.com Conversely, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) can convert inactive cortisone back to active cortisol, thereby increasing local glucocorticoid activity. nih.govmdpi.com The GR itself is maintained in a high-affinity ligand-binding state by a chaperone complex, most notably involving Heat Shock Protein 90 (Hsp90). oup.com

| Protein | Function | Reference |

|---|---|---|

| Glucocorticoid Receptor (GR) | Intracellular receptor for cortisol; mediates genomic effects. | nih.gov |

| Mineralocorticoid Receptor (MR) | Binds cortisol with higher affinity than GR, particularly at basal concentrations. | pnas.org |

| Corticosteroid-Binding Globulin (CBG) | Transports cortisol in the blood, regulating its availability to tissues. | nih.gov |

| 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) | Enzyme that inactivates cortisol by converting it to cortisone. | nih.govmdpi.com |

| 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) | Enzyme that activates cortisone to cortisol. | nih.govmdpi.com |

| Heat Shock Protein 90 (Hsp90) | Chaperone protein that maintains GR in a high-affinity ligand-binding conformation. | oup.com |

Upon binding of this compound to the ligand-binding domain (LBD) of the GR, the receptor undergoes a significant conformational change. nih.govresearchgate.net This transformation triggers the dissociation of the associated chaperone proteins, including Hsp90 and Hsp70. youtube.com The unmasking of the receptor allows for its dimerization, a critical step for many of its functions. researchgate.netnih.gov

The GR can form homodimers (GR/GR), where two cortisol-bound GR units associate. nih.govnih.gov The second zinc finger within the DNA-binding domain (DBD) is particularly important for this homodimerization process. nih.gov Research using GR mutants, such as the A458T mutant (GRdim), which is deficient in dimerization, has been instrumental in studying the distinct roles of GR monomers and dimers. frontiersin.orgnih.gov In addition to homodimers, the GR can also form heterodimers with other nuclear receptors, notably the mineralocorticoid receptor (MR/GR), a process that has been observed in the central nervous system. pnas.orgnih.gov The formation of these various dimer complexes allows for a greater diversity in glucocorticoid signaling. nih.govnih.gov

Following ligand binding and conformational changes, the now-activated cortisol-receptor complex must move from the cytoplasm into the nucleus to access its DNA targets. nih.govuconn.edu This process, known as nuclear translocation, is an active, energy-dependent mechanism. oup.comuconn.edu

The GR protein contains two primary nuclear localization signals (NLS), designated NL1 and NL2. nih.govnih.gov NL1 is a classic nuclear localization signal located near the DNA-binding domain, while NL2 is within the ligand-binding domain. nih.govnih.gov In the absence of a ligand, these signals are masked by the chaperone protein complex. nih.gov Upon cortisol binding and dissociation of the chaperones, these signals become exposed and are recognized by the nuclear import machinery. researchgate.net The translocation is facilitated by the interaction of the GR complex with importin proteins and components of the nuclear pore complex, such as Nup62. researchgate.netnih.gov The entire GR-Hsp90 heterocomplex may translocate through the nuclear pore, suggesting the final "transformation" of the receptor could be a nuclear event. nih.gov

Genomic Mechanisms: Gene Expression Modulation

Once inside the nucleus, the this compound-GR complex exerts its primary effects by modulating the transcription of target genes. This regulation can occur through several mechanisms, leading to either an increase (transactivation) or a decrease (transrepression) in gene expression. nih.govnih.gov

The classic mechanism of GR action involves the direct binding of the GR dimer to specific DNA sequences known as Glucocorticoid Response Elements (GREs). nih.govmdpi.com These GREs are typically located in the regulatory regions of target genes. nih.gov The consensus GRE sequence is an imperfect palindrome, often represented as 5'-GGAACAnnnTGTTCT-3', where two six-base-pair half-sites are separated by a three-nucleotide spacer. nih.govmdpi.com This specific spacing is crucial for the GR homodimer to bind effectively. nih.gov

Upon binding to a GRE, the receptor complex recruits co-regulator proteins, including co-activators like SRC-1 and CBP/p300, and chromatin-remodeling complexes. nih.gov This assembly facilitates the initiation of transcription by RNA polymerase II, leading to the synthesis of messenger RNA (mRNA) and, ultimately, new proteins. This process is known as transactivation. nih.govmdpi.com While GREs are often associated with gene activation, genome-wide studies have revealed that GR binding to canonical GREs can also lead to the repression of certain target genes, indicating a more complex regulatory role determined by factors beyond the DNA sequence itself. nih.gov

| Gene | Function | Effect of Cortisol | Reference |

|---|---|---|---|

| Lipocortin-1 (Annexin A1) | Anti-inflammatory protein, inhibits phospholipase A2. | Upregulation (Transactivation) | nih.govyoutube.com |

| Glucose-6-phosphatase | Key enzyme in gluconeogenesis. | Upregulation (Transactivation) | mdpi.com |

| DUSP1 (Dual Specificity Phosphatase 1) | Anti-inflammatory, inactivates MAPKs. | Upregulation (Transactivation) | frontiersin.org |

| GILZ (Glucocorticoid-induced leucine (B10760876) zipper) | Anti-inflammatory and immunomodulatory protein. | Upregulation (Transactivation) | frontiersin.org |

A major component of the anti-inflammatory and immunosuppressive effects of this compound is its ability to repress the expression of pro-inflammatory genes. nih.gov A key mechanism for this is transrepression, which, in its classic definition, does not require the GR to bind directly to DNA. nih.govplos.org Instead, the monomeric cortisol-bound GR interacts directly with other transcription factors that are driving inflammatory gene expression. frontiersin.orgfrontiersin.org

Prominent targets for transrepression are the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). mdpi.comnih.gov These factors are activated by inflammatory stimuli and promote the transcription of numerous genes encoding cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines, and adhesion molecules. plos.orgnih.gov The GR-cortisol complex can physically bind to NF-κB or AP-1, preventing them from effectively activating their target genes. frontiersin.orgmdpi.com This "tethering" mechanism is a central pillar of glucocorticoid anti-inflammatory action. nih.govplos.org Studies have shown that cortisol can inhibit the activity of NF-κB by preventing the degradation of its inhibitor, IκB, and can also suppress the phosphorylation of MAPKs, which are crucial for AP-1 activation. nih.govnih.gov This cross-talk between GR and other signaling pathways is essential for the regulatory actions of cortisol in the immune system. nih.gov

Non-Genomic Mechanisms of Action

Beyond its classical role as a regulator of gene transcription, this compound can elicit rapid biological responses that occur within minutes. nih.gov These effects are too swift to be explained by the processes of gene transcription and protein synthesis and are termed non-genomic. nih.govnih.gov

Rapid Membrane-Mediated Signaling Pathways

Rapid, non-genomic effects are often initiated at the cell membrane. It is hypothesized that a membrane-bound form of the glucocorticoid receptor (mGR) or other, as-yet-unidentified, cell surface receptors mediate these actions. These pathways can influence cellular function independently of nuclear receptor activity. For instance, rapid glucocorticoid actions have been shown to modulate ion transport (e.g., Ca²⁺, Na⁺) across the cell membrane and activate various signaling cascades. Some reports indicate that glucocorticoids can rapidly alter intracellular calcium concentrations through mechanisms involving protein kinase A (PKA) and protein kinase C (PKC), which are not blocked by GR antagonists like mifepristone, suggesting a GR-independent mechanism in some cases. nih.gov

Interaction with Intracellular Signaling Molecules

The non-genomic actions of this compound also involve direct or indirect interactions with cytoplasmic signaling molecules. The cytosolic, unbound GR is part of a large multiprotein complex that includes heat shock proteins (HSPs) and immunophilins. Upon steroid binding, the GR is released from this complex, but it can also interact with and modulate the activity of key signaling kinases.

Key interactions include:

Phosphatidylinositol 3-kinase (PI3K)/Akt pathway: Glucocorticoids can rapidly activate this pathway, which is central to cell survival and metabolism.

Mitogen-activated protein kinase (MAPK) pathways: Depending on the cell type, glucocorticoids can either stimulate or inhibit components of the MAPK signaling cascade, such as ERK, JNK, and p38 MAPK, thereby influencing cellular processes like proliferation, differentiation, and apoptosis. nih.gov

| Signaling Component | Role/Interaction | Associated Cellular Response |

|---|---|---|

| Membrane-Bound Receptors (e.g., mGR) | Initiates rapid, non-genomic signaling at the cell surface. | Modulation of ion flux, activation of kinase cascades. |

| Protein Kinase A (PKA) | Mediates rapid changes in intracellular calcium. nih.gov | Modulation of neuronal excitability and endocrine secretion. |

| Protein Kinase C (PKC) | Involved in rapid, GR-independent calcium signaling. nih.gov | Regulation of ion channels and cellular secretion. |

| PI3K/Akt Pathway | Rapidly activated by glucocorticoids. | Promotion of cell survival and metabolic regulation. |

| MAPK Pathways (ERK, JNK, p38) | Modulated by glucocorticoid signaling. nih.gov | Regulation of inflammation, proliferation, and apoptosis. |

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

The biological activity of this compound is intrinsically linked to its three-dimensional structure, which allows it to fit precisely into the ligand-binding pocket (LBP) of the glucocorticoid receptor. SAR studies have elucidated the critical roles of its specific functional groups in receptor binding and activation. acs.org

Importance of Hydroxyl Groups at C-11, C-17, and C-21 for Receptor Affinity and Selectivity

The hydroxyl (-OH) groups at positions 11, 17, and 21 of the steroid core are paramount for high-affinity binding to the GR. They participate in a crucial network of hydrogen bonds with amino acid residues in the LBP. nih.govnih.gov

C-11 Hydroxyl Group: The β-hydroxyl group at C-11 is essential for potent glucocorticoid activity. It forms a key hydrogen bond with the side chain of asparagine 564 (Asn564) in helix 3 of the GR. nih.gov The presence of a keto group at this position, as seen in cortisone, renders the molecule inactive until it is converted to cortisol (with an -OH group) in the liver.

C-17 Hydroxyl Group: The α-hydroxyl group at C-17 interacts with the side chain of glutamine 642 (Gln642) in helix 7. nih.gov This interaction is vital for anchoring the D-ring of the steroid within the pocket.

C-21 Hydroxyl Group: The C-21 hydroxyl group, part of the dihydroxyacetone side chain, forms a hydrogen bond with threonine 739 (Thr739) in helix 11 of the receptor's LBP. nih.govnih.gov This interaction helps to stabilize the ligand-receptor complex.

Influence of the C-3 and C-20 Ketone Functions on Activity

The ketone (C=O) groups at the C-3 and C-20 positions are equally critical for establishing the correct orientation and binding affinity of the molecule within the receptor.

C-3 Ketone: The C-3 ketone, part of an α,β-unsaturated ketone system in the A-ring, is a crucial hydrogen bond acceptor. It forms a water-mediated hydrogen bond network with glutamine 570 (Gln570) and arginine 611 (Arg611). nih.govnih.gov This interaction is fundamental for maintaining the proper orientation of the steroid within the binding pocket. nih.gov

| Functional Group | Position | Interacting GR Residue(s) | Contribution to Activity |

|---|---|---|---|

| Ketone | C-3 | Gln570, Arg611 nih.govnih.gov | Critical for correct ligand orientation and anchoring of the A-ring. nih.gov |

| Hydroxyl (β) | C-11 | Asn564 nih.govnih.gov | Essential for potent agonist activity. |

| Hydroxyl (α) | C-17 | Gln642 nih.govnih.gov | Anchors the D-ring of the steroid. |

| Ketone | C-20 | Thr739 nih.gov | Stabilizes the C-17 side chain. |

| Hydroxyl | C-21 | Thr739 nih.govnih.gov | Stabilizes the C-17 side chain and enhances binding affinity. |

Stereochemical Requirements for Optimal Biological Potency

The biological activity of the steroid hormone this compound, commonly known as cortisol, is intrinsically linked to its specific three-dimensional structure. mhmedical.com The principles of stereochemistry are crucial in pharmacology and endocrinology, as the interaction between a ligand, such as cortisol, and its receptor is highly dependent on the spatial arrangement of atoms. nih.govkhanacademy.org The biological potency of cortisol is a direct consequence of its precise molecular geometry, which allows it to bind with high affinity and specificity to the ligand-binding pocket (LBP) of the glucocorticoid receptor (GR). nih.govresearchgate.net

The cortisol molecule possesses several chiral centers, leading to a distinct and complex three-dimensional shape. The specific stereoisomer that is biologically active is (11β,17α)-11,17,21-Trihydroxypregn-4-ene-3,20-dione. steraloids.comchemspider.com Any deviation from this specific configuration results in a dramatic loss of biological activity. The key stereochemical features essential for optimal potency include:

The Pregnane (B1235032) Skeleton: The fundamental four-ring structure of the pregnane nucleus provides the rigid scaffold upon which functional groups are oriented. The specific fusion of the rings (trans-trans-trans) creates a relatively flat, yet subtly bent, molecular plane that is complementary to the shape of the GR's binding pocket.

The 11β-Hydroxyl Group: The hydroxyl group at position C11 must be in the beta (β) configuration, meaning it projects above the plane of the steroid nucleus. This group is critical for forming a key hydrogen bond with amino acid residues within the LBP, an interaction essential for stabilizing the ligand-receptor complex and inducing the conformational change required for receptor activation.

The 17α-Hydroxyl and 21-Hydroxyl Groups: The hydroxyl group at C17 is in the alpha (α) configuration (projecting below the plane), and the hydroxyl group on the C21 side chain is also crucial. Together with the C20-keto group, this dihydroxyacetone side chain is a hallmark of potent corticosteroids. These groups form multiple hydrogen bonds with the receptor. Research indicates that a water molecule is necessary for cortisol, specifically, to create a hydrogen bond network that secures the ligand within the binding site. mdpi.com

The Δ4-3-keto System: The double bond between C4 and C5 and the ketone at C3 in the A-ring are vital for high-affinity binding. This conjugated system contributes to the planarity of the A-ring and is involved in crucial interactions within the LBP.

The remarkable specificity of the glucocorticoid receptor for cortisol is demonstrated by the fact that other structurally similar endogenous steroids bind to it with significantly lower affinity. nih.gov This is because these other steroids lack the precise combination of stereochemical features and functional groups required for a perfect steric and electrostatic fit. nih.gov For instance, progesterone (B1679170), which lacks the 11β-, 17α-, and 21-hydroxyl groups, binds with much lower affinity. Similarly, testosterone (B1683101) and estradiol, which have different ring structures and functional group arrangements, are very weak binders. nih.gov

This high degree of stereochemical complementarity ensures that cortisol can effectively activate the GR at physiological concentrations, leading to the regulation of its target genes. The interaction is a classic example of molecular recognition, where the specific three-dimensional arrangement of a small molecule is the primary determinant of its biological function. nih.gov

| Steroid Hormone | Relative Binding Affinity to Human Glucocorticoid Receptor (%) | Key Structural Differences from Cortisol |

| Cortisol | 100 | Reference Compound |

| Progesterone | 22 | Lacks 11β-OH, 17α-OH, and 21-OH groups |

| Aldosterone | 20 | Has an aldehyde group at C18 instead of a methyl group; lacks 17α-OH |

| Testosterone | 1.5 | Lacks C17 side chain with 20-keto and 21-OH; has 17β-OH |

| Estradiol | 0.2 | Aromatic A-ring; lacks C3-keto and C17 side chain; has 17β-OH |

Table 1: Relative binding affinities of various steroid hormones to the human glucocorticoid receptor (hGR), with cortisol as the reference. The data illustrates the critical importance of cortisol's specific stereochemistry and functional groups for high-affinity binding. Data sourced from reference nih.gov.

Physiological and Pathophysiological Roles of 11,17,21 Trihydroxypregn 4 Ene 3,20 Dione: Fundamental Research

Endocrine System Regulation and Homeostasis

Cortisol is a central regulator within the endocrine system, orchestrating the body's response to various stimuli to maintain a state of internal balance or homeostasis. narayanahealth.orgdartmouth.edu Its influence extends from the primary stress response axis to intricate interactions with other hormonal systems.

Hypothalamic-Pituitary-Adrenal (HPA) Axis Dynamics and Stress Response

The synthesis and secretion of cortisol are tightly controlled by the Hypothalamic-Pituitary-Adrenal (HPA) axis. clevelandclinic.orgwikipedia.org In response to physical or psychological stress, the hypothalamus releases corticotropin-releasing hormone (CRH). narayanahealth.orgnumberanalytics.com CRH then acts on the anterior pituitary gland, stimulating the secretion of adrenocorticotropic hormone (ACTH). narayanahealth.orgclevelandclinic.org ACTH, in turn, travels through the bloodstream to the adrenal cortex, where it stimulates the production and release of cortisol. clevelandclinic.org

This cascade is a key component of the "fight or flight" response, preparing the body to handle perceived threats. narayanahealth.orgmedicalnewstoday.com Cortisol mobilizes energy reserves by increasing blood sugar levels, modulates the immune system, and influences cardiovascular function and cognitive processes. narayanahealth.orgwikipedia.org Once the stressful event has passed, cortisol exerts a negative feedback effect on both the hypothalamus and the pituitary gland, inhibiting the release of CRH and ACTH, respectively, thereby downregulating its own production. numberanalytics.com

However, chronic stress can lead to dysregulation of the HPA axis. wholisticmatters.com This can manifest as altered cortisol release patterns, which are implicated in the pathophysiology of various stress-related disorders. nih.govwholisticmatters.com Research using mathematical models suggests that prolonged activation of the HPA axis can lead to an enlargement of the functional masses of the pituitary and adrenal glands, which may take weeks to recover after the stressor is removed, explaining the persistent blunting of ACTH responses observed in some conditions. nih.gov

| Gland/Organ | Hormone Released | Primary Function in Stress Response |

|---|---|---|

| Hypothalamus | Corticotropin-Releasing Hormone (CRH) | Initiates the HPA axis cascade by stimulating the pituitary gland. narayanahealth.org |